molecular formula C11H17N3O B2929569 [2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine CAS No. 953901-77-4

[2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine

Cat. No.: B2929569
CAS No.: 953901-77-4
M. Wt: 207.277
InChI Key: WZOQHWSEHUSBPN-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyridine ring substituted at the 4-position with a methanamine group (-CH2NH2) and at the 2-position with a 2-methylmorpholin-4-yl group. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, contributes to solubility and conformational flexibility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(2-methylmorpholin-4-yl)pyridin-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-9-8-14(4-5-15-9)11-6-10(7-12)2-3-13-11/h2-3,6,9H,4-5,7-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOQHWSEHUSBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C2=NC=CC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Substitution with Methanamine: The pyridine ring is then substituted with a methanamine group using reagents such as formaldehyde and ammonia under controlled conditions.

    Formation of the Morpholine Ring: The morpholine ring is formed by reacting diethanolamine with an appropriate alkylating agent.

    Methylation: The morpholine ring is methylated using methyl iodide or a similar methylating agent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .

Mechanism of Action

The mechanism of action of [2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C11H17N3O (estimated based on analogs in ).
  • Molecular Weight : ~207.28 g/mol (similar to ).
  • Functional Groups : Pyridine core, morpholine, primary amine.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares the target compound with structurally related derivatives:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features Potential Applications
[2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine Pyridine 2-(2-Methylmorpholin-4-yl), 4-CH2NH2 C11H17N3O 207.28 Morpholine enhances solubility; methyl group increases lipophilicity. CNS drugs, enzyme inhibitors
[2-(4-Methylpiperazin-1-yl)pyridin-4-yl]methanamine Pyridine 2-(4-Methylpiperazin-1-yl), 4-CH2NH2 C11H18N4 206.29 Piperazine (higher nitrogen content) may improve basicity and metabolic stability. Anticancer agents, kinase inhibitors
{2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine Pyridine 2-[4-(4-Fluorophenyl)piperazin-1-yl], 4-CH2NH2 C16H19N4F 286.34 Fluorophenyl group adds lipophilicity; potential for enhanced receptor binding. Neuropharmacology (e.g., serotonin receptors)
[2-(Morpholin-4-yl)pyrimidin-5-yl]methanamine Pyrimidine 2-Morpholin-4-yl, 5-CH2NH2 C9H14N4O 194.24 Pyrimidine core (electron-deficient) may alter π-π interactions. Antimalarials (hemozoin inhibition)
{4-[(Pyridin-4-yl)methyl]morpholin-2-yl}methanamine Morpholine 4-(Pyridin-4-ylmethyl), 2-CH2NH2 C11H17N3O 207.28 Flexible methylene linker between morpholine and pyridine. Antibacterial agents, enzyme modulators

Key Research Findings

Impact of Heterocycle Substitution: Morpholine-containing compounds (e.g., target compound and ) exhibit improved aqueous solubility compared to piperazine derivatives () due to the oxygen atom in morpholine .

Biological Activity :

  • Imidazopyridazine derivatives with methanamine groups () demonstrated antiplasmodial activity by inhibiting hemozoin formation, suggesting that the primary amine moiety is critical for targeting parasitic enzymes .
  • Piperazine-substituted pyridines () are explored in kinase inhibition and neuropharmacology due to their ability to interact with ATP-binding pockets and neurotransmitter receptors .

SAR Insights :

  • The 2-position substituent on the pyridine/pyrimidine core dictates target selectivity. For example, fluorophenyl-piperazine groups () enhance affinity for serotonin receptors, while morpholine (target compound) may favor solubility-driven applications .
  • The primary amine (-CH2NH2) is a conserved pharmacophore in multiple analogs, enabling hydrogen bonding with biological targets .

Biological Activity

[2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring , a pyridine ring , and a methanamine group , which contribute to its diverse chemical reactivity and biological activity. The specific arrangement of these functional groups allows for interactions with various biological targets, influencing its pharmacological effects.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and specificity are influenced by the compound's structure, enabling it to modulate various biochemical pathways, including:

  • Signal Transduction Pathways : The compound may influence cellular signaling mechanisms, potentially affecting processes such as cell proliferation and apoptosis.
  • Metabolic Pathways : It could alter metabolic functions by interacting with key enzymes.
  • Gene Expression Regulation : The compound may impact transcription factors or other regulatory proteins involved in gene expression.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties, particularly against specific cancer cell lines.
  • Antiviral Effects : There is emerging evidence supporting its potential in combating viral infections, including COVID-19, through multi-drug therapy strategies that enhance target engagement .
  • Inhibition of Specific Enzymes : The compound has been tested for its inhibitory effects on certain enzymes relevant to disease pathways, such as purine nucleoside phosphorylase (PNP), which is crucial in nucleotide metabolism .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayReference
AntitumorT-Lymphoblastic Cell Lines
AntiviralCOVID-19 Virus
Enzyme InhibitionPNP (Mycobacterium tuberculosis)

Case Study: Antitumor Effects

In vitro studies have shown that this compound significantly reduces the viability of aggressive cancer cell lines such as MDA-MB-231. The results indicated a 55% decrease in cell viability after treatment with 10 µM concentration over three days .

Case Study: Enzyme Inhibition

A detailed investigation into the enzyme-inhibitory properties revealed that the compound exhibits low nanomolar inhibitory activities against human PNP (IC50 = 0.021 µM) and Mycobacterium tuberculosis PNP (IC50 = 0.025 µM). This selectivity suggests potential therapeutic applications in treating tuberculosis while minimizing effects on human enzymes .

Q & A

Q. What are the key spectroscopic techniques for characterizing [2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine?

Characterization involves a combination of ¹H NMR, LC-MS, and elemental analysis . For example, in related pyridinylmethanamine analogs, ¹H NMR (400 MHz, CDCl₃) reveals aromatic proton signals (δ 8.66–7.46 ppm) and morpholine-related peaks (δ 3.81 ppm for methylene groups). LC-MS confirms molecular ion peaks matching the molecular weight (207.27 g/mol), while elemental analysis validates the empirical formula (C₁₁H₁₇N₃O) .

Q. What synthetic routes are reported for this compound?

A common approach involves multi-step nucleophilic substitution and reductive amination :

Pyridine functionalization : Introduce 2-methylmorpholine via palladium-catalyzed coupling.

Reductive amination : Convert a ketone intermediate to the methanamine group using NaBH₄ or H₂/Pd-C.

Purification : Column chromatography (DCM/MeOH gradients) and recrystallization (DCM/hexane) yield >95% purity .

Q. How is the compound’s crystal structure resolved?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is standard. Data collection at low temperature (100 K) with synchrotron radiation improves resolution. Morpholine and pyridine ring geometries are validated using torsion angles and R-factor metrics (<0.05) .

Advanced Research Questions

Q. How does structural modification impact biological activity?

Structure-activity relationship (SAR) studies focus on:

  • Morpholine substituents : 2-Methyl groups enhance lipophilicity, improving blood-brain barrier penetration.
  • Pyridine position : 4-Pyridinyl substitution optimizes binding to enzymes like CYP51 (critical in sterol biosynthesis).
  • Methanamine linker : Replacement with bulkier groups reduces activity, highlighting the importance of steric flexibility .

Q. What computational methods predict target binding modes?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like CYP5122A1. Key steps:

Protein preparation : Remove water, add hydrogens, and assign charges.

Grid generation : Focus on active sites (e.g., CYP51’s heme pocket).

Docking validation : Compare results with experimental IC₅₀ values (e.g., 0.5–2 µM for CYP51 inhibition) .

Q. How to address contradictions in pharmacological data?

Discrepancies in IC₅₀ values or selectivity profiles may arise from:

  • Assay conditions : Buffer pH (7.4 vs. 6.5) or co-solvents (DMSO >1% can denature proteins).
  • Cell lines : Primary vs. immortalized cells exhibit varying metabolic rates.
  • Validation : Use orthogonal assays (e.g., SPR for binding affinity, enzymatic activity tests) to confirm results .

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